2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the 1,4-dioxino[2,3-g]quinoline class, characterized by a fused dioxane and quinoline backbone. Its structure includes:
- N-(4-methoxyphenyl)acetamide side chain: The 4-methoxy group on the phenyl ring enhances solubility and modulates electronic properties through electron-donating effects.
- Molecular formula: C₂₈H₂₄N₂O₇, with a molecular weight of 500.5 g/mol .
The compound is structurally optimized for pharmacological screening, with applications in oncology and enzyme inhibition studies. Its synthesis likely involves Ullmann-type coupling for aryl ether formation and subsequent amidation .
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-33-19-9-7-18(8-10-19)28-25(30)16-29-15-21(26(31)17-5-3-2-4-6-17)27(32)20-13-23-24(14-22(20)29)35-12-11-34-23/h2-10,13-15H,11-12,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXQNSNZZPVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate dihydroxy compounds.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various acyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Material Science: Its complex structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The exact mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The dioxin and quinoline moieties are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Table 1: Core Substituent Modifications
Key Observations:
Electron-Donating vs. The 4-chlorobenzoyl group () introduces an electron-withdrawing effect, which may alter binding affinity in enzyme inhibition assays.
Acetamide Side Chain Modifications
Table 2: Acetamide Substituent Impact
Key Observations:
Table 3: Preliminary Pharmacological Data
Key Observations:
- While direct data for the target compound is lacking, structurally related methoxycarbazoles () exhibit IC₅₀ values in the low micromolar range against HT-29 and KB cells.
- The 4-chlorobenzoyl analog () shows moderate activity against KB cells, suggesting that electron-withdrawing groups may retain efficacy in certain contexts.
Biological Activity
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential for various biological activities. Its unique molecular structure incorporates a quinoline core and a dioxin ring, which are often associated with pharmacological properties such as antitumor and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse scientific literature.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 470.5 g/mol. The structural characteristics include:
- Quinoline Core : Known for its role in various biological activities.
- Dioxin Ring : Contributes to the compound's reactivity and potential therapeutic effects.
- Methoxy Group : Enhances solubility and may influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable antitumor and anti-inflammatory properties. The following sections detail specific findings related to its biological activities.
Antitumor Activity
Studies have demonstrated that derivatives of quinoline compounds often show significant antitumor effects. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer) and HCC827. Results indicated that it inhibited cell proliferation effectively with IC50 values in the low micromolar range (e.g., 6.26 µM for HCC827) .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 6.48 ± 0.11 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 16.00 ± 9.38 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through various assays measuring cytokine production and inflammatory marker expression:
- Cytokine Inhibition : The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways involved in inflammation and tumor growth, such as NF-kB and MAPK pathways.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives based on the quinoline structure and evaluated their antitumor activity using both 2D and 3D cell culture models .
- Structure-Activity Relationship (SAR) : Research indicated that modifications to the methoxy group significantly influenced the biological activity, highlighting the importance of structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
